molecular formula C26H25N3O3 B11062419 N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

Cat. No.: B11062419
M. Wt: 427.5 g/mol
InChI Key: APAQXYLMLQVBGT-UHFFFAOYSA-N
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Description

3-METHOXY-N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with methoxy and oxadiazole groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

    Coupling reactions: The final step often involves coupling the oxadiazole derivative with a benzamide precursor using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and benzamide groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-METHOXY-N-METHYLBENZAMIDE: Shares the benzamide core but lacks the oxadiazole ring, resulting in different chemical properties and biological activities.

    N-METHYL-N-PHENYLBENZAMIDE: Similar structure but without the methoxy and oxadiazole groups, leading to distinct reactivity and applications.

Uniqueness

3-METHOXY-N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the oxadiazole ring, in particular, distinguishes it from other benzamide derivatives and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-methoxybenzamide

InChI

InChI=1S/C26H25N3O3/c1-26(2,3)19-14-12-17(13-15-19)24-28-29-25(32-24)21-10-5-6-11-22(21)27-23(30)18-8-7-9-20(16-18)31-4/h5-16H,1-4H3,(H,27,30)

InChI Key

APAQXYLMLQVBGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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